molecular formula C21H15N3O3S B4370642 1-(3-Methylphenyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

1-(3-Methylphenyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B4370642
M. Wt: 389.4 g/mol
InChI Key: SKHZIVQUEBNIHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylphenyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridopyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings, along with various functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-Methylphenyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of appropriate aldehydes with pyrimidine derivatives under acidic or basic conditions, followed by cyclization and functional group modifications. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to alcohols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridopyrimidine core can bind to active sites of enzymes, inhibiting their activity or modulating their function. The presence of various functional groups allows for specific interactions with different biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other pyridopyrimidine derivatives, such as:

    Palbociclib: A breast cancer drug.

    Dilmapimod: Investigated for its potential activity against rheumatoid arthritis. Compared to these compounds, 1-(3-Methylphenyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid may offer unique advantages in terms of its specific functional groups and their interactions with molecular targets, leading to distinct biological activities and therapeutic potential.

Properties

IUPAC Name

1-(3-methylphenyl)-4-oxo-7-phenyl-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c1-12-6-5-9-14(10-12)24-18-17(19(25)23-21(24)28)15(20(26)27)11-16(22-18)13-7-3-2-4-8-13/h2-11H,1H3,(H,26,27)(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHZIVQUEBNIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=CC(=N3)C4=CC=CC=C4)C(=O)O)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Methylphenyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 2
1-(3-Methylphenyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(3-Methylphenyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 4
1-(3-Methylphenyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(3-Methylphenyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(3-Methylphenyl)-4-oxo-7-phenyl-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

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